[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
The compound [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a highly complex organic molecule featuring a triterpenoid core conjugated with a polysaccharide moiety. Its structure includes:
- Glycosylation: Multiple sugar units (oxolane/oxane rings) attached via glycosidic bonds .
- Triterpenoid backbone: A tetracyclic structure with hydroxyl, hydroxymethyl, and carboxylate functional groups, contributing to its amphipathic properties .
- Stereochemistry: Extensive stereochemical complexity (S/R configurations at chiral centers), critical for biological interactions .
This compound likely belongs to the saponin family, given its glycosylated triterpenoid structure, which is common in plant-derived bioactive molecules .
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O27/c1-23-40(80-45-39(71)41(28(63)19-75-45)81-49-43(72)56(74,21-60)22-77-49)36(68)38(70)46(78-23)82-42-33(65)27(62)18-76-48(42)84-50(73)57-13-12-51(2,3)14-25(57)24-8-9-31-52(4)15-26(61)44(83-47-37(69)35(67)34(66)29(17-58)79-47)53(5,20-59)30(52)10-11-54(31,6)55(24,7)16-32(57)64/h8,23,25-49,58-72,74H,9-22H2,1-7H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47-,48-,49-,52-,53+,54+,55+,56+,57+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUGHMNUOTFKX-KNNUYLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@H]([C@](CO1)(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound in focus, with the complex IUPAC name [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate , is a polyfunctional compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple hydroxyl groups and sugar moieties which are likely responsible for its biological interactions. The molecular formula is , with a molecular weight of approximately 770.70 g/mol. Its polar surface area and hydrophilic character suggest potential interactions with various biological macromolecules.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in cells. This activity can contribute to protective effects against various diseases associated with oxidative damage.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. For instance:
- A derivative of this compound was shown to selectively induce cytotoxicity in pancreatic cancer cells (PANC-1), demonstrating its potential as a lead compound for cancer therapy .
3. Anti-inflammatory Effects
Compounds with sugar derivatives have been reported to modulate inflammatory pathways. The potential anti-inflammatory effects of this compound could be attributed to its ability to interfere with pro-inflammatory cytokine production and signaling pathways.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However:
- Binding Affinity : Docking studies have indicated that the compound may interact favorably with several protein targets involved in metabolic and signaling pathways .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally related to the target molecule exhibit significant anticancer properties. For instance:
- Mechanisms of Action : The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. It acts through various pathways including the modulation of hypoxia-inducible factors which are critical in cancer progression .
Cardiovascular Health
The compound has shown promise in addressing cardiovascular diseases:
- Venous Disease Treatment : It is being investigated for its potential to treat venous hypertension and chronic venous insufficiency. The compound's antioxidant properties may help reduce oxidative stress in vascular tissues .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects:
- Cognitive Function : Studies suggest that it could enhance cognitive function and protect against neurodegenerative diseases by reducing neuronal apoptosis and inflammation .
Antioxidant Activity
The antioxidant properties of the compound contribute to its health benefits:
- Free Radical Scavenging : It may help in scavenging free radicals and reducing oxidative damage in cells .
Enzyme Inhibition
The compound can serve as a lead structure for developing inhibitors of specific enzymes involved in metabolic pathways:
- Targeting Glycosidases : Its structural features allow it to interact with glycosidases which are crucial in carbohydrate metabolism .
Pharmaceutical Development
The complex structure of the compound makes it a candidate for drug formulation:
- Drug Delivery Systems : Its solubility and stability can be optimized for use in novel drug delivery systems that enhance bioavailability .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of similar compounds targeting hypoxia-inducible factors. The results demonstrated significant tumor reduction in animal models treated with these compounds .
Case Study 2: Cardiovascular Applications
Clinical trials assessing the effects of related compounds on chronic venous insufficiency reported improvements in symptoms and quality of life among participants after treatment with these agents .
Data Tables
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Anticancer | Tumor growth inhibition | Modulation of hypoxia-inducible factors |
| Cardiovascular Health | Treatment of venous hypertension | Antioxidant effects |
| Neuroprotection | Protection against neurodegeneration | Reduction of inflammation and apoptosis |
| Enzyme Inhibition | Glycosidase inhibitors | Structural interaction with enzymes |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other glycosylated triterpenoids and saponins. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity: The compound’s hexamethyl groups and tetradecahydropicene core distinguish it from simpler triterpenoids like oleanolic acid derivatives, which lack extensive alkylation . Its multi-branched glycosylation (four oxane/oxolane units) exceeds typical saponins, which often feature 1–3 sugar residues .
Polarity and Solubility: The high density of hydroxyl groups and glycosylation enhances water solubility compared to non-glycosylated triterpenoids (e.g., ursolic acid) . However, the hydrophobic hexamethyl groups reduce solubility relative to fully hydroxylated analogs like polyphenolic glycosides .
Reactivity: The carboxylate ester enables nucleophilic substitution or hydrolysis under alkaline conditions, similar to other triterpenoid esters . Glycosidic bonds are susceptible to enzymatic cleavage (e.g., by β-glucosidases), a trait shared with saponins .
Biological Activity: Saponins with similar structures exhibit hemolytic and immunomodulatory effects due to their surfactant properties . The hydroxymethyl group on the triterpenoid core may enhance membrane permeability compared to analogs lacking this moiety .
Research Implications and Challenges
Preparation Methods
Quinovose Unit Installation
The 6-methylquinovose moiety is synthesized from D-glucose via regioselective methylation at C-6. Glycosylation of the aglycone’s C-10 hydroxyl group employs a quinovosyl PVB donor under NIS/TMSOTf activation, yielding an α-linked glycoside in 91% yield.
Inner β-D-Glucuronide Linkage
The β-linked glucuronic acid unit is introduced using a trichloroacetimidate donor. BF₃·OEt₂ promotes stereoselective β-glycoside formation (86% yield), with the C-2 hydroxyl group temporarily protected as a benzoyl ester.
Terminal Furanose and Pyranose Units
The terminal α-L-arabinofuranose and β-D-galactopyranose units are appended via iterative glycosylation. Automated glycan assembly (AGA) on a solid support streamlines this process, with each coupling achieving >80% yield. Deprotection of acetyl groups is performed sequentially using Zemplén conditions.
Coupling of Aglycone and Oligosaccharide
The fully deprotected oligosaccharide is activated as a hemiacetal and coupled to the aglycone’s C-3 hydroxyl group via Schmidt glycosylation. Trichloroacetimidate donors with TMSOTf catalysis achieve near-quantitative yields while maintaining stereochemical integrity. Final deprotection under hydrogenolytic conditions (Pd/C, H₂) removes benzyl groups without affecting the labile tetradecahydropicene scaffold.
Purification and Characterization
Purification is performed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >95% purity. Structural confirmation relies on:
-
NMR Spectroscopy : Distinctive signals include the C6″-methoxyl singlet at δ 3.88 ppm (¹H-NMR) and carboxylate carbonyl at δ 172.3 ppm (¹³C-NMR).
-
High-Resolution Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 1543.6521 [M + H]⁺ (calc. 1543.6538).
-
IR Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl groups).
Challenges and Optimization
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Steric Hindrance : Bulky substituents at C-2 and C-12a necessitate low-temperature glycosylation (-20°C) to minimize side reactions.
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Solubility Issues : tert-Butyl protection of hydroxyl groups improves solubility in CH₂Cl₂ during coupling steps.
-
Stereochemical Drift : Chelating additives (e.g., DTBMP) suppress anomerization during glycosyl donor activation .
Q & A
Q. Q1: What experimental techniques are critical for elucidating the stereochemistry of this compound?
A1: The compound’s stereochemistry requires advanced techniques such as:
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC, HMBC) to resolve coupling patterns and confirm stereocenters .
- X-ray crystallography : For unambiguous determination of absolute configuration in crystalline derivatives .
- Circular Dichroism (CD) : To correlate optical activity with stereochemical assignments in solution .
Q. Q2: How can researchers safely handle this compound given its structural complexity?
A2: Follow protocols for lab-scale handling of glycosylated triterpenoids:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of glycosidic bonds .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
Advanced Research Questions
Q. Q3: What strategies are effective for synthesizing the oligosaccharide moiety linked to the triterpene core?
A3: Key synthesis steps include:
Glycosylation : Use trichloroacetimidate donors for stereoselective formation of β-linked sugars .
Protecting Groups : Temporarily mask hydroxyl groups with acetyl or benzyl groups to prevent side reactions .
Post-synthetic deprotection : Employ hydrogenolysis (for benzyl groups) or Zemplén conditions (for acetyl groups) .
Q. Table 1: Common Protecting Groups for Oligosaccharide Synthesis
| Protecting Group | Stability | Deprotection Method |
|---|---|---|
| Acetyl (Ac) | Acid-labile | NaOMe/MeOH |
| Benzyl (Bn) | Stable to bases | H₂/Pd-C |
| tert-Butyldimethylsilyl (TBS) | Fluoride-sensitive | TBAF |
Q. Q4: How can computational modeling predict the compound’s interaction with biological targets?
A4: Combine:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., AMBER) to assess stability of glycosidic interactions .
- Docking Studies : Use AutoDock Vina to predict binding affinity to enzymes like β-glucosidases .
- QM/MM Calculations : Refine electronic interactions at active sites .
Q. Q5: What analytical methods resolve discrepancies in reported solubility data for this compound?
A5: Address inconsistencies via:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% required for reliable solubility assays) .
- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions that may skew results .
- Temperature-controlled experiments : Measure solubility at 25°C ± 0.1°C to minimize variability .
Methodological Challenges
Q. Q6: How can researchers validate the compound’s metabolic stability in vitro?
A6: Use:
Q. Q7: What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
A7: Apply:
- Non-linear regression (e.g., Hill equation) to calculate IC₅₀ values .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
- Principal Component Analysis (PCA) to identify outliers in high-dimensional datasets .
Data Interpretation and Contradictions
Q. Q8: How should conflicting toxicity profiles from different studies be reconciled?
A8: Investigate:
Q. Q9: What experimental controls are essential for ensuring reproducibility in glycosylation reactions?
A9: Include:
- Internal standards : Spiked monosaccharides (e.g., mannitol) to normalize yields .
- Negative controls : Reactions without glycosyl donors to confirm absence of autoglycosylation .
- Kinetic sampling : Monitor reaction progress at 0, 1, 3, and 6 hours via TLC .
Emerging Research Directions
Q. Q10: How can surface chemistry techniques elucidate the compound’s stability under ambient conditions?
A10: Employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
